Herbicidin B - 55353-32-7

Herbicidin B

Catalog Number: EVT-1547155
CAS Number: 55353-32-7
Molecular Formula: C18H23N5O9
Molecular Weight: 453.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Herbicidin B is a natural product found in Streptomyces with data available.
Source

Herbicidin B is primarily isolated from the fermentation products of Streptomyces sp. L-9-10, a strain known for producing various bioactive metabolites. This strain was initially isolated from lichen and has been studied extensively for its secondary metabolites, including other herbicidin congeners .

Classification

Herbicidin B belongs to the class of undecose nucleosides, characterized by a sugar moiety linked to a nitrogenous base. It is classified as a glycosylated compound due to the presence of a glycosidic bond between the sugar and the adenine base .

Synthesis Analysis

Methods

The synthesis of herbicidin B can be achieved through both natural extraction from fermentation cultures and synthetic approaches. The first total synthesis was reported using an aldol-type C-glycosidation reaction, which involved the formation of the glycosidic bond between the sugar and adenine moieties .

Technical Details

The synthetic pathway typically involves:

  1. Preparation of precursors: The sugar component and adenine are prepared separately.
  2. C-glycosidation: A novel reaction condition is employed where samarium diiodide is used to promote the aldol-type C-glycosidation.
  3. Purification: The final product is purified through chromatographic techniques to isolate herbicidin B from other reaction by-products .
Molecular Structure Analysis

Structure

Herbicidin B features a complex molecular structure characterized by a tricyclic sugar moiety linked to an adenine base. The specific arrangement of functional groups contributes to its biological activity.

Data

The molecular formula for herbicidin B is C18H22N5O8C_{18}H_{22}N_{5}O_{8}. Detailed structural elucidation has been performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the presence of specific functional groups and their connectivity .

Chemical Reactions Analysis

Reactions

Herbicidin B undergoes various chemical reactions that are crucial for its biosynthesis and potential modifications for therapeutic applications. Key reactions include:

  • C-glycosylation: This reaction forms the core structure by linking the sugar to the adenine base.
  • Hydroxylation: Modifications involving hydroxyl groups can enhance or alter biological activity .

Technical Details

The biosynthetic pathway involves several enzymatic steps facilitated by specific genes identified in the Streptomyces genome, which encode enzymes responsible for the formation of key intermediates leading to herbicidin B .

Mechanism of Action

Process

Herbicidin B exhibits its biological effects primarily through inhibition of specific cellular processes in target organisms, such as fungi and cancer cells. It disrupts critical pathways involved in cell division and metabolism.

Data

Research indicates that herbicidin B can inhibit tumor necrosis factor-alpha production, suggesting its potential role in cancer chemoprevention . The precise mechanisms involve interactions at the molecular level that affect signal transduction pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents, with limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; stability can vary under different environmental conditions.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Relevant analyses have shown that herbicidin B retains biological activity under various conditions, making it suitable for further development in pharmaceutical applications .

Applications

Scientific Uses

Herbicidin B has significant potential in various scientific fields:

  • Pharmaceutical Development: Investigated for its anticancer properties and potential use as an antibiotic.
  • Biochemical Research: Used as a tool compound to study cellular mechanisms and pathways involved in disease processes.
  • Agricultural Applications: Potential use as a biopesticide due to its inhibitory effects on fungal pathogens .
Biosynthesis Pathways of Herbicidin B in Streptomyces spp.

Genetic Architecture of Herbicidin Biosynthetic Gene Clusters

Herbicidin B biosynthesis is governed by dedicated biosynthetic gene clusters (BGCs) in Streptomyces spp., notably the her cluster in Streptomyces sp. L-9-10, the hcd cluster in S. mobaraensis US-43, and the minimal anm cluster in S. aureus. These clusters span 12–15 kb and typically encode 8–12 open reading frames (ORFs), including enzymes for core assembly, tailoring, transport, and regulation [1] [4] [8]. The her cluster (her1–her11), for example, contains genes encoding radical S-adenosylmethionine (SAM) enzymes, methyltransferases, oxidoreductases, and a cytochrome P450 monooxygenase [9]. Core assembly genes (her4–her7) are conserved across all clusters, while tailoring genes (her8–her11) are absent in the anm cluster, consistent with aureonuclemycin’s unmodified structure [1] [8]. Regulatory genes like hcdR2 (a LuxR-family transcriptional activator) are embedded within or adjacent to the cluster and significantly enhance pathway expression when overexpressed [4] [5] [7].

Table 1: Core Components of Herbicidin Biosynthetic Gene Clusters

GeneFunctionher Cluster (L-9-10)hcd Cluster (US-43)anm Cluster (S. aureus)
her4/anmBSAH hydrolase homolog
her5/anmCOxidoreductase
her6/anmEB12-dependent radical SAM enzyme
her7/anmDDehydrogenase
her8C11ʹ-carboxyl methyltransferase
her9Serine hydrolase (acyltransferase)
her10C2ʹ-OH methyltransferase
her11P450 monooxygenase
hcdR2/herRLuxR-family transcriptional regulator

Enzymatic Mechanisms Underlying Tricyclic Core Assembly

The tricyclic furano-pyrano-pyran core of herbicidin B originates from two carbohydrate precursors: D-ribose (Ring A) and D-glucose (Ring C). Isotope feeding studies confirm that ring A is derived from adenosine’s ribose moiety, while ring C arises from UDP-glucuronic acid [2] [9]. The core assembly involves three key enzymatic steps:

  • C–C Glycosylation: Her4 (SAH hydrolase homolog) and Her5 (oxidoreductase) jointly catalyze an atypical C-glycosylation, forming a C5′–C6′ bond between ADP/ATP (acceptor) and UDP/TDP-glucuronic acid (donor) via a two-step dehydrogenation–reduction sequence reminiscent of SAH hydrolase catalysis [1] [3] [6].
  • Epimerization/Dehydration: The initial glycosylation product undergoes C3ʹ epimerization and dehydration, potentially facilitated by Her4, yielding an undecose intermediate [9].
  • Hemiketal Formation: Her7 oxidizes the C7′ hydroxyl of the linear intermediate to a ketone, enabling spontaneous intramolecular hemiketal formation between C11′ and C2′ to generate ring B, completing the tricyclic core (aureonuclemycin) [1] [8].

Role of Radical SAM Enzymes in C–C Glycosidic Bond Formation

Her6 (annotated as a B12-dependent radical SAM enzyme) was initially hypothesized to catalyze the C5′–C6′ bond formation via radical-mediated C–C coupling, analogous to enzymes like TunB in tunicamycin biosynthesis [9]. In vivo studies confirm its indispensability: Δher6 mutants fail to produce herbicidins [1] [3]. However, in vitro reconstitution attempts using purified Her6, SAM, UDP-glucuronic acid, and reducing systems yielded no glycosylated product; only uncoupled SAM reduction to 5′-deoxyadenosine was observed [1] [6]. This suggests Her6 may act earlier in priming the acceptor or donor molecules rather than directly forming the C–C bond. Instead, biochemical data support Her4/Her5 as the primary catalysts for C–C coupling, with Her6 potentially facilitating a downstream modification (e.g., radical-mediated rearrangement) after core assembly [1] [3].

Functional Characterization of her4, her5, her6, and her7 Gene Products

Gene deletion and heterologous expression studies delineate the roles of these core enzymes:

  • Her4 (SAH hydrolase homolog): Essential for core assembly. Δher4 mutants abolish herbicidin production. In vitro, Her4 collaborates with Her5 to catalyze the ADP-glucuronic acid coupling reaction, likely via NAD⁺-dependent transient oxidation at C5′ of adenosine [1] [3] [6].
  • Her5 (oxidoreductase): Works synergistically with Her4. Purified Her5 and Her4 convert ADP and UDP-glucuronic acid to a C-glycosylated intermediate in vitro. NAD⁺ is required, suggesting dehydrogenation drives glycosylation [1] [6].
  • Her6 (B12-radical SAM enzyme): Critical in vivoher6 abolishes production), but enzymatically enigmatic in vitro. May process the Her4/Her5 product further (e.g., via C–H activation) [1] [3] [9].
  • Her7 (dehydrogenase): Catalyzes the oxidation at C7′ to a ketone, enabling non-enzymatic hemiketal formation. Δher7 mutants accumulate aureonuclemycin analogs but produce reduced herbicidin levels, confirming its role precedes tailoring [1] [8].

Table 2: In Vivo and In Vitro Functions of Core Assembly Enzymes

GeneProtein TypeIn Vivo Phenotype (Δmutant)In Vitro FunctionKey Cofactors
her4SAH hydrolase homologNo herbicidin productionC-Glycosylation (w/ Her5); epimerization?NAD⁺
her5NAD-oxidoreductaseNo herbicidin productionC-Glycosylation (w/ Her4); dehydrogenationNAD⁺
her6B12-radical SAM enzymeNo herbicidin productionUnknown; no glycosylation observedSAM, B12, Fe-S
her7DehydrogenaseReduced herbicidin B yieldC7′-OH oxidation to ketoneNAD⁺/NADP⁺?

Comparative Analysis of her, hcd, and anm Gene Clusters

The her (L-9-10), hcd (US-43), and anm (S. aureus) clusters share a conserved core assembly module (her4–7hcdC–FanmB–E) but diverge in tailoring and regulatory genes:

  • Core Assembly Conservation: her4–7 homologs show 47–62% amino acid identity across clusters and are sufficient to produce aureonuclemycin (the unmodified core), as demonstrated by heterologous expression of anmB–E in S. lividans [8] [9].
  • Tailoring Capabilities: The her and hcd clusters encode methyltransferases (her8/her10, hcdF/hcdG), a serine hydrolase (her9, hcdH), and a P450 (her11 in her). These enable decoration of aureonuclemycin to herbicidin B:
  • her9/hcdH transfers tiglyl-CoA to C8′–OH [8].
  • her8/hcdF methylates C11′–COOH [8] [9].
  • her10 methylates C2′–OH (to yield herbicidin A), while her11 hydroxylates the tiglyl moiety [8] [9].The anm cluster lacks these genes, explaining aureonuclemycin’s unmodified structure [8].
  • Regulatory Differences: hcd uniquely encodes a major facilitator superfamily transporter (hcdT) and three regulators (hcdR1–3). hcdR2 (LuxR-type) overexpression boosts herbicidin F production 20-fold in S. mobaraensis [4] [5] [7]. her contains fewer regulators, and anm has none characterized.
  • Biosynthetic Output: her produces herbicidins A, B, G, and H; hcd produces herbicidin F and novel analogs (e.g., herbicidin O); anm produces only aureonuclemycin [4] [8].

Properties

CAS Number

55353-32-7

Product Name

Herbicidin B

IUPAC Name

methyl (1S,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate

Molecular Formula

C18H23N5O9

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C18H23N5O9/c1-28-12-10-6(30-16(12)23-5-22-8-14(19)20-4-21-15(8)23)3-7-18(27,32-10)13(25)9(24)11(31-7)17(26)29-2/h4-7,9-13,16,24-25,27H,3H2,1-2H3,(H2,19,20,21)/t6-,7-,9-,10+,11+,12-,13+,16-,18-/m1/s1

InChI Key

GZBSICLBZYSADI-DHNWSQMASA-N

SMILES

COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N

Synonyms

herbicidin B

Canonical SMILES

COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O)O[C@H]1N4C=NC5=C(N=CN=C54)N

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